molecular formula C8H12ClN3 B13209875 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine

Cat. No.: B13209875
M. Wt: 185.65 g/mol
InChI Key: BEHNVBMTWRHLCD-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an aminomethyl group at the 4-position, a chlorine atom at the 6-position, and two methyl groups attached to the nitrogen atom at the 2-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like palladium or copper to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the chlorine atom and dimethyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the aminomethyl group and the chlorine atom in 4-(Aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine provides a unique combination of reactivity and binding properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

4-(aminomethyl)-6-chloro-N,N-dimethylpyridin-2-amine

InChI

InChI=1S/C8H12ClN3/c1-12(2)8-4-6(5-10)3-7(9)11-8/h3-4H,5,10H2,1-2H3

InChI Key

BEHNVBMTWRHLCD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=CC(=C1)CN)Cl

Origin of Product

United States

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